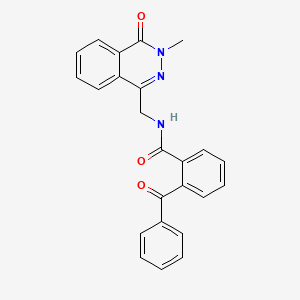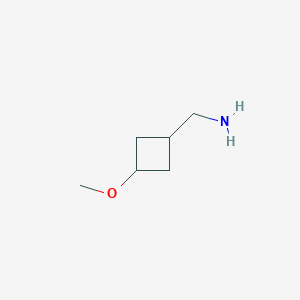![molecular formula C14H17N3O B2984351 N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]but-2-ynamide CAS No. 2411292-72-1](/img/structure/B2984351.png)
N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]but-2-ynamide, also known as AZD-2461, is a small molecule inhibitor that has shown potential as an anticancer agent. It was originally developed by AstraZeneca and is currently being studied for its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Wirkmechanismus
N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]but-2-ynamide works by inhibiting the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. By inhibiting PARP, N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]but-2-ynamide prevents cancer cells from repairing DNA damage, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]but-2-ynamide has also been shown to have other biochemical and physiological effects. For example, it has been found to inhibit the growth of certain bacteria and viruses, and to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]but-2-ynamide in lab experiments is that it has a well-defined mechanism of action and has been extensively studied in preclinical models. However, one limitation is that it may not be effective in all types of cancer, and its optimal dosing and administration schedule are still being investigated.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]but-2-ynamide. One area of interest is the development of combination therapies that include N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]but-2-ynamide and other cancer drugs. Another area of research is the investigation of the potential use of N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]but-2-ynamide in combination with immunotherapy, which has shown promise in the treatment of certain types of cancer. Additionally, researchers are exploring the use of N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]but-2-ynamide in other diseases, such as neurodegenerative disorders.
Synthesemethoden
The synthesis of N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]but-2-ynamide involves several steps, including the reaction of 2-bromo-4-methylpyridine with 2-aminopyridine to form 2-(6-pyridin-3-yl)ethylamine. This intermediate is then reacted with 2-butyne-1,4-diol to form the final product, N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]but-2-ynamide.
Wissenschaftliche Forschungsanwendungen
N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]but-2-ynamide has been studied extensively for its potential as an anticancer agent. It has shown promising results in preclinical studies, particularly in the treatment of breast cancer. Researchers have also investigated its potential use in combination with other cancer drugs to enhance their effectiveness.
Eigenschaften
IUPAC Name |
N-[2-[6-(azetidin-1-yl)pyridin-3-yl]ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-2-4-14(18)15-8-7-12-5-6-13(16-11-12)17-9-3-10-17/h5-6,11H,3,7-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDBQTSAYYJVQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC1=CN=C(C=C1)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B2984268.png)


![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2984278.png)
![2-(2,4-Dichlorophenyl)-3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B2984279.png)
![(E)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2984280.png)
![N-Methyl-N-[2-[[1-(1,2,4-oxadiazol-3-yl)cyclopentyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2984282.png)

![2-(((6-((Hydroxyimino)ethyl)benzo[3,4-D]1,3-dioxolen-5-YL)amino)methylene)indane-1,3-dione](/img/structure/B2984284.png)
![8-Bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2984285.png)
![2-((2,4-Difluorophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2984286.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dibromophenyl)acetamide](/img/structure/B2984288.png)
![5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2984289.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(4-ethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2984291.png)